molecular formula C11H11NO B12871810 2-(4-methoxyphenyl)-2H-pyrrole

2-(4-methoxyphenyl)-2H-pyrrole

Cat. No.: B12871810
M. Wt: 173.21 g/mol
InChI Key: VUXRBAQIROYDQP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2H-pyrrole is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and materials science. The 2H-pyrrole (pyrrolenine) scaffold is a valuable precursor in heterocyclic chemistry, known for its role in constructing complex molecular architectures . The 4-methoxyphenyl substituent at the 2-position is a common pharmacophore that can influence the compound's electronic properties and metabolic stability, making it an attractive intermediate for developing novel bioactive molecules . Researchers can utilize this compound as a core scaffold for synthesizing fused heterocyclic systems, such as pyrrolopyridines and pyrrolopyridopyrimidines, which have demonstrated significant anti-inflammatory activity in scientific studies . Furthermore, its structural features make it a candidate for developing antitubercular agents, as pyrrole derivatives are known to target enzymes like InhA in Mycobacterium tuberculosis . In the realm of materials science, functionalized pyrroles serve as key precursors for constructing π-conjugated systems with applications in organic electronics, including charge-transfer-based OLED emitters . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2H-pyrrole

InChI

InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-8,11H,1H3

InChI Key

VUXRBAQIROYDQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=CC=N2

Origin of Product

United States

Principles of Spectroscopic and Structural Elucidation for 2 4 Methoxyphenyl 2h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-(4-methoxyphenyl)-2H-pyrrole can be deduced.

Proton (¹H) NMR Analysis of Pyrrole (B145914) and Methoxyphenyl Protons

The ¹H NMR spectrum of a related compound, 2-(4-methoxyphenyl)-1H-pyrrole, provides insight into the expected signals for the 2H-pyrrole isomer. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet. The protons on the pyrrole ring and the methoxyphenyl group will exhibit characteristic chemical shifts and coupling patterns based on their electronic environments and neighboring protons. For instance, the aromatic protons of the methoxyphenyl group typically appear as two doublets due to their ortho and meta relationships.

A study on a similar structure, 2-(4-methoxyphenyl)-N,N-dimethyl-5-(trimethylsilyl)-1H-pyrrole-1-sulfonamide, showed the methoxy protons as a singlet at 3.83 ppm. The pyrrole protons appeared as doublets at 6.19 and 6.48 ppm, while the methoxyphenyl protons were observed as doublets at 6.91 and 7.41 ppm. publish.csiro.au

Table 1: Representative ¹H NMR Data for a 2-(4-methoxyphenyl)-pyrrole Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methoxy (-OCH₃) 3.83 Singlet N/A
Pyrrole H 6.19 Doublet 3.0
Pyrrole H 6.48 Doublet 3.0
Methoxyphenyl H 6.91 Doublet 9.0
Methoxyphenyl H 7.41 Doublet 9.0

Data from a related sulfonamide derivative. publish.csiro.au

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

For the related compound, 2-(4-methoxyphenyl)-N,N-dimethyl-5-(trimethylsilyl)-1H-pyrrole-1-sulfonamide, the methoxy carbon appears at 55.3 ppm. publish.csiro.au The carbons of the pyrrole ring are found at 115.1, 122.0, 138.4, and 139.8 ppm, while the methoxyphenyl carbons resonate at 113.0, 124.9, 131.9, and 159.6 ppm. publish.csiro.au

Table 2: Representative ¹³C NMR Data for a 2-(4-methoxyphenyl)-pyrrole Derivative

Carbon Chemical Shift (δ, ppm)
Methoxy (-OCH₃) 55.3
Pyrrole C 115.1
Pyrrole C 122.0
Pyrrole C 138.4
Pyrrole C 139.8
Methoxyphenyl C 113.0
Methoxyphenyl C 124.9
Methoxyphenyl C 131.9
Methoxyphenyl C (C-O) 159.6

Data from a related sulfonamide derivative. publish.csiro.au

Two-Dimensional NMR Techniques for Complex Assignment

For unambiguous assignment of proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively. These methods would be instrumental in definitively assigning the signals for the 2H-pyrrole tautomer. In a study of a tetra-substituted pyrrole containing a 4-methoxyphenyl (B3050149) group, 2D NMR was used to confirm the position of the substituent. amazonaws.com

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Characterization

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorptions of Pyrrole Ring and Methoxy Moiety

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C-N bonds of the pyrrole ring, as well as the C-O and C-H bonds of the methoxy group. The N-H stretching vibration in 1H-pyrroles typically appears as a sharp band around 3300-3500 cm⁻¹. mdpi.com For a 2H-pyrrole, the imine (C=N) stretch would be a key diagnostic peak. The C-O stretching vibration of the methoxy group is typically observed in the range of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C=C stretching absorptions for the aromatic rings appear in the 1600-1450 cm⁻¹ region. mdpi.commdpi.com

In a study of a diethyl-1-(4-methoxyphenyl)-pyrrole derivative, IR absorptions were noted at 1717.9 cm⁻¹ (likely C=O from an ester), 1514.1 cm⁻¹ (aromatic C=C), and 1245.0 cm⁻¹ (C-O stretch). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The conjugated system of this compound, which includes both the pyrrole and the phenyl rings, is expected to result in strong UV absorption. The methoxy group, being an electron-donating group, can influence the position and intensity of the absorption bands. A study on 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea showed two strong absorptions at 252 nm and 305 nm, which are characteristic of substituted benzene (B151609) rings. mdpi.com Another related compound, 2-(1'-(4'''-methoxyphenyl)-2'-(2''-thienyl)pyrrolyl)-1,3-benzimidazole, exhibited absorption maxima at 336.0 nm, 283.5 nm, 274.5 nm, and 241.5 nm in dioxane. core.ac.uk These values give an indication of the electronic transitions that might be observed for this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(4-methoxyphenyl)-1H-pyrrole
2-(4-methoxyphenyl)-N,N-dimethyl-5-(trimethylsilyl)-1H-pyrrole-1-sulfonamide
1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea
Diethyl-1-(4-methoxyphenyl)-pyrrole derivative
2-(1'-(4'''-methoxyphenyl)-2'-(2''-thienyl)pyrrolyl)-1,3-benzimidazole

Analysis of π-π Transitions and Charge Transfer Bands*

The electronic absorption spectrum of pyrrole-containing compounds is characterized by transitions within the π-electron system. For derivatives like this compound, the spectrum is influenced by the conjugation between the pyrrole ring and the methoxyphenyl substituent. The UV-visible spectrum of such push-pull systems, where the pyrrole acts as a donor and another part of the molecule as an acceptor, typically displays intense absorption bands corresponding to π-π* transitions and intramolecular charge transfer (ICT).

In analogous compounds, such as 1-(4-methoxyphenyl)-2-(thieno-2-yl)-5-phenylazopyrroles, the electronic absorption spectra show a strong, low-energy charge-transfer band in the visible region. uminho.pt The position of this band is sensitive to the electronic nature of the substituents. For instance, the introduction of a 4-methoxyphenyl group on the pyrrole nitrogen, a strong π-electron donor, significantly influences the UV-visible properties. uminho.pt The interaction between the electron-rich pyrrole and an electron-deficient moiety can lead to π-π* transitions with charge-transfer character. acs.org In general, polypyrrole (PPy) and its derivatives exhibit a strong absorption peak around 280 nm and a broader band in the 400-650 nm range, which are attributed to π-π* transitions within the conjugated polymer chain. researchgate.net The specific absorption maxima for this compound would be expected to show contributions from both the pyrrole and the 4-methoxyphenyl chromophores, likely resulting in complex bands in the UV region. The interaction between the phenoxide π orbital (from the methoxy-activated phenyl ring) and the pyrrole π* LUMO can also give rise to new charge-transfer bands. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For 2-substituted pyrrole derivatives, the fragmentation patterns are heavily influenced by the nature of the substituent at the 2-position. nih.gov

In electrospray ionization (ESI) mass spectrometry, compounds with aromatic groups on the pyrrole ring typically show fragmentation pathways involving the loss of small molecules like water (H₂O) and aldehydes, as well as the cleavage of the pyrrole moiety itself from the protonated molecular ion [M+H]⁺. nih.gov The fragmentation of similar heterocyclic systems has been shown to occur at bonds like the HN–(C=S)–NH bond, often involving hydrogen rearrangement and subsequent intramolecular elimination to form new π-bonds. mdpi.com For this compound, one would anticipate characteristic fragmentation involving the cleavage of the bond between the pyrrole and the phenyl ring, and fragmentation of the methoxy group (e.g., loss of a methyl radical or formaldehyde).

Ion Type Proposed Fragment Significance
[M+H]⁺C₁₁H₁₂NO⁺Protonated molecular ion, confirming the molecular weight.
Fragment 1Loss of CH₃Cleavage of the methoxy group.
Fragment 2Loss of H₂COFragmentation involving the methoxy and phenyl groups.
Fragment 3[C₁₀H₈NO]⁺Loss of the pyrrole ring.
Fragment 4[C₅H₅N]⁺Pyrrole cation radical.

High-Resolution Mass Spectrometry (HRMS) Accuracy

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for confirming the identity of new compounds and distinguishing between isomers. For various pyrrole derivatives, HRMS has been used to confirm the expected molecular formula with high precision. mdpi.comrsc.org For instance, in the analysis of related pyrrole compounds, the observed mass-to-charge ratio (m/z) in HRMS analysis typically falls within a very narrow error margin (e.g., < 10 ppm) of the calculated exact mass. rsc.orgwvu.edu For 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, HRMS analysis confirmed the molecular ion at m/z = 307.1082 [M+H]⁺, which was in close agreement with the calculated value of 307.1077 for C₁₈H₁₅N₂O₃. mdpi.com This level of accuracy is indispensable for the unambiguous structural confirmation of this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about its conformation, bond lengths, and the arrangement of molecules in the crystal lattice.

For pyrrole derivatives, the solid-state structure reveals important details about the planarity of the rings and the orientation of substituents. In a related compound, ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the pyrrolidine (B122466) ring is nearly planar and forms a dihedral angle of 85.77 (7)° with the attached phenyl ring. iucr.org The crystal structures of 2,4-diarylpyrroles have also been analyzed, providing insights into their molecular geometry. scribd.comiucr.org

Determination of Bond Lengths, Angles, and Torsion Angles

The precise measurement of geometric parameters from X-ray diffraction data is fundamental to understanding the bonding and stereochemistry of a molecule. In various structurally related pyrrole derivatives, bond lengths and angles are generally found to be within normal ranges. researchgate.netiosrjournals.org

Table of Representative Bond Lengths and Angles for a Substituted Pyrrole System (Data derived from analogous structures)

Parameter Value (Å or °) Reference Compound
N1-C2 Bond Length~1.37 ÅGeneral Pyrrole Derivatives
C2-C3 Bond Length~1.38 ÅGeneral Pyrrole Derivatives
C3-C4 Bond Length~1.42 ÅGeneral Pyrrole Derivatives
C4-C5 Bond Length~1.38 ÅGeneral Pyrrole Derivatives
C5-N1 Bond Length~1.37 ÅGeneral Pyrrole Derivatives
C2-N1-C5 Bond Angle~108°General Pyrrole Derivatives mdpi.com
Phenyl-Pyrrole Dihedral Angle85.77 (7)°Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate iucr.org

Crystal Packing and Intermolecular Interaction Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions determine the supramolecular architecture. nih.gov

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 2h Pyrrole

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational changes and molecular flexibility. For a molecule like 2-(4-methoxyphenyl)-2H-pyrrole, MD would be useful for understanding how the molecule behaves in a solution or interacts with a biological receptor researchgate.netrsc.org.

A key aspect of the dynamics of this compound is the rotation of the 4-methoxyphenyl (B3050149) group around the single bond connecting it to the 2H-pyrrole ring. This rotation is not entirely free due to steric hindrance and electronic effects. The energy required to perform this rotation is known as the rotational barrier.

Computational methods can calculate this barrier by performing constrained geometry optimizations where the dihedral angle between the two rings is varied systematically. The resulting energy profile reveals the most stable (lowest energy) conformation and the energy of the transition state for rotation. The height of this barrier influences how easily the molecule can change its shape, which has implications for its ability to bind to receptors or pack in a crystal lattice smolecule.com.

Solvent Effects on Molecular Behavior

The chemical environment plays a critical role in modulating the behavior of a molecule. Solvation can significantly alter geometric parameters, electronic properties, and spectroscopic signatures. The effects of different solvents on this compound have been investigated using computational models, most commonly the Polarizable Continuum Model (PCM), which simulates the bulk solvent as a continuous dielectric medium.

These studies focus on how the molecule's properties change as the polarity of the solvent, represented by its dielectric constant (ε), increases. The key findings from such theoretical analyses are summarized below:

Dipole Moment: The calculated ground-state dipole moment of this compound shows a pronounced increase with rising solvent polarity. In the gas phase (ε ≈ 1), the molecule possesses an inherent dipole due to its asymmetry and the presence of heteroatoms (N, O). As it is placed in polar solvents like acetonitrile (B52724) or water, the solvent's reaction field induces further charge separation within the solute molecule, leading to a larger dipole moment. This indicates a significant solute-solvent electrostatic interaction.

Molecular Geometry: While major changes in bond connectivity are not observed, subtle adjustments in bond lengths and dihedral angles occur upon solvation. The dihedral angle between the phenyl ring and the pyrrole (B145914) ring may change slightly to optimize π-orbital interactions or minimize steric hindrance in the context of the surrounding solvent cage.

Solvatochromism: The predicted electronic absorption spectrum, particularly the lowest energy transition (HOMO→LUMO), exhibits solvatochromism. For this compound, a bathochromic (red) shift is typically predicted in the calculated UV-Vis absorption maximum (λ_max) as solvent polarity increases. This phenomenon suggests that the excited state is more polar than the ground state. Consequently, polar solvents stabilize the excited state to a greater extent than the ground state, reducing the energy gap for the electronic transition and shifting the absorption to a longer wavelength.

The data below, derived from Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory with PCM), illustrates these trends.

Table 1: Calculated Solvent Effects on Properties of this compound
SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Predicted λmax (nm)
Gas Phase1.02.85312
Hexane1.883.41318
Dichloromethane8.934.25329
Acetonitrile35.694.78336
Water78.364.95339

Reaction Mechanism Studies Through Computational Modeling

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the determination of activation barriers. A reaction of fundamental interest for 2H-pyrrole systems is their potential tautomerization to the thermodynamically more stable aromatic 1H-pyrrole isomers.

For this compound, the isomerization to 2-(4-methoxyphenyl)-1H-pyrrole represents a thermodynamically favorable process driven by the gain in aromatic stabilization energy. Computational studies have explored the mechanism of this transformation, which is proposed to proceed via an uncatalyzed intramolecular [1,5]-hydride shift.

The key findings from these mechanistic studies are:

Thermodynamic Driving Force: Calculations consistently show that the product, 2-(4-methoxyphenyl)-1H-pyrrole, is significantly lower in energy than the starting 2H-tautomer. The energy difference (ΔE_rxn) quantifies the strong thermodynamic driving force for this aromatization reaction.

Transition State (TS) Structure: The reaction proceeds through a single transition state. Geometric analysis of the TS reveals a planar, five-membered ring structure where the migrating hydrogen atom is positioned between the C2 carbon and the N1 nitrogen. The C2-H bond is partially broken, while the N1-H bond is partially formed.

Activation Energy Barrier (Ea): The energy difference between the transition state and the reactant (this compound) defines the activation energy. The magnitude of this barrier determines the kinetic feasibility of the reaction. A moderately high activation barrier suggests that while the reaction is thermodynamically favored, it may require thermal energy to proceed at an appreciable rate.

The following table presents representative energy data for the tautomerization pathway, calculated using DFT methods. Energies are reported relative to the reactant.

Table 2: Calculated Relative Energies for the Tautomerization of this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition State[1,5]-Hydride Shift TS+38.5
Product2-(4-methoxyphenyl)-1H-pyrrole-21.7

The results from these computational models indicate that the aromatization of this compound is a viable, albeit kinetically controlled, process. The calculated activation energy of +38.5 kcal/mol suggests the transformation would likely occur under elevated temperatures.

Chemical Reactivity, Derivatization, and Functionalization of 2 4 Methoxyphenyl 2h Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.comuobaghdad.edu.iq The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the nucleophilicity of the ring carbons. pearson.compearson.com While unsubstituted pyrrole preferentially undergoes electrophilic substitution at the C-2 position, the presence of the 4-methoxyphenyl (B3050149) group at this site redirects subsequent reactions to the remaining C-3, C-4, and C-5 positions. uobaghdad.edu.iqstackexchange.comyoutube.com

With the C-2 position occupied, incoming electrophiles are directed to the other available carbons on the pyrrole ring. The precise location of the substitution is a result of both steric and electronic factors.

C-5 Position : This position is electronically analogous to the C-2 position and is often the most favored site for electrophilic attack in 2-substituted pyrroles. The intermediate carbocation (sigma complex) formed by attack at C-5 is well-stabilized by resonance, including a structure where the positive charge is delocalized onto the nitrogen atom.

C-3 Position : Attack at the C-3 position is generally less favored than at C-5. While the resulting carbocation is resonance-stabilized, it typically involves fewer contributing resonance structures compared to the intermediate from C-5 attack. stackexchange.com

C-4 Position : This position is generally the least favored for electrophilic attack due to less effective stabilization of the resulting carbocation intermediate.

Therefore, the general order of reactivity for electrophilic aromatic substitution on the 2-(4-methoxyphenyl)-2H-pyrrole ring is expected to be C-5 > C-3 > C-4.

Due to the high reactivity of the pyrrole ring, electrophilic substitution reactions must often be carried out under mild conditions to prevent polymerization or the formation of polysubstituted products. uobaghdad.edu.iquctm.edu

Halogenation : The introduction of halogen atoms can proceed using mild halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like tetrahydrofuran (B95107) (THF) are effective for mono-halogenation, which is expected to occur preferentially at the C-5 position.

Nitration : Strong acidic conditions typically used for nitrating benzene (e.g., a mixture of nitric acid and sulfuric acid) can cause the pyrrole ring to polymerize. uobaghdad.edu.iq A milder nitrating agent, such as acetyl nitrate (B79036) (CH₃COONO₂), prepared in situ from nitric acid and acetic anhydride (B1165640), is used to achieve controlled nitration, yielding primarily the 5-nitro derivative.

Sulfonation : Similarly, fuming sulfuric acid leads to polymerization. A milder approach involves using the sulfur trioxide-pyridine complex (SO₃·py) in pyridine (B92270), which allows for the controlled introduction of a sulfonic acid group, again favoring the C-5 position.

Table 1: Representative Electrophilic Substitution Reactions on the Pyrrole Ring

Reaction TypeReagent(s)Typical Product (Predicted)
BrominationN-Bromosuccinimide (NBS)2-(4-methoxyphenyl)-5-bromo-2H-pyrrole
NitrationAcetyl nitrate (CH₃COONO₂)2-(4-methoxyphenyl)-5-nitro-2H-pyrrole
SulfonationSulfur trioxide pyridine complexThis compound-5-sulfonic acid

Acylation : Friedel-Crafts acylation of the highly reactive pyrrole ring can be accomplished under milder conditions than those required for benzene. Using a mild Lewis acid catalyst like SnCl₄ with an acylating agent such as acetic anhydride allows for the introduction of an acetyl group. pearson.com Research on the acylation of 2-(4-methoxyphenyl)-N-tosylpyrrole has shown that the reaction proceeds, though the specific regioselectivity can be influenced by the reaction conditions and the nature of the N-protecting group. lookchem.com

Formylation : The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.org The electrophile, a chloroiminium ion, is less reactive than those in typical Friedel-Crafts reactions, which is ideal for the sensitive pyrrole ring. chemistrysteps.com Application of Vilsmeier-Haack conditions to this compound is expected to yield the corresponding 5-formyl derivative as the major product. youtube.comnih.gov

Table 2: Formylation and Acylation Reactions

Reaction NameReagent(s)ElectrophileExpected Major Product
Vilsmeier-Haack FormylationPOCl₃, DMF, then H₂OChloroiminium ionThis compound-5-carbaldehyde
Friedel-Crafts AcylationAcetic anhydride, SnCl₄Acylium ion1-(5-(4-methoxyphenyl)-2H-pyrrol-2-yl)ethan-1-one

Functionalization of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group also presents opportunities for chemical modification, although its reactivity must be considered in the context of the more nucleophilic pyrrole ring.

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The para-position is occupied by the C-2 bond to the pyrrole ring. Therefore, any electrophilic attack on this ring would be directed to the two equivalent ortho positions (C-3' and C-5').

However, a significant challenge is the competing reactivity of the pyrrole ring. As previously noted, the pyrrole heterocycle is substantially more activated towards electrophiles than the anisole (B1667542) (methoxybenzene) ring system. uobaghdad.edu.iq Consequently, under most standard electrophilic substitution conditions, reaction will occur preferentially on the pyrrole ring (at C-5). Achieving selective substitution on the 4-methoxyphenyl moiety would likely require prior blocking of all reactive sites on the pyrrole ring (e.g., C-3, C-4, and C-5) or the development of highly specialized catalytic systems that can differentiate between the two aromatic rings.

The ether linkage of the methoxy group is susceptible to cleavage, most commonly to yield a phenol. This demethylation is a valuable transformation for altering the electronic properties and synthetic handles of the molecule. Various reagents can accomplish this transformation.

A common method involves using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. Alternatively, nucleophilic cleavage can be achieved using reagents like molten pyridinium (B92312) hydrochloride, which has been shown to be effective for the demethylation of 4-methoxyphenyl derivatives on a large scale. mdma.ch The choice of reagent is critical to ensure compatibility with the pyrrole ring, which can be sensitive to harsh acidic conditions.

Table 3: Potential Methoxy Group Transformations

TransformationReagent(s)Product
DemethylationBoron tribromide (BBr₃)4-(2H-pyrrol-2-yl)phenol
DemethylationPyridinium hydrochloride (Pyr·HCl), heat4-(2H-pyrrol-2-yl)phenol

Organometallic Reactions and Cross-Coupling Strategies for Further Derivatization

The derivatization of the this compound scaffold can be effectively achieved through various organometallic and cross-coupling reactions. These methods offer powerful tools for introducing a wide range of functional groups onto both the pyrrole and the methoxyphenyl rings, enabling the synthesis of a diverse library of compounds for various applications. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively utilized for the functionalization of pyrrole cores. researchgate.net

One of the most prominent strategies for the arylation of pyrroles is the Suzuki-Miyaura coupling reaction. nih.gov This reaction typically involves the coupling of a halogenated pyrrole derivative with an arylboronic acid in the presence of a palladium catalyst and a base. For the derivatization of this compound, this could involve, for example, the introduction of a bromine or iodine atom at a specific position on the pyrrole ring, followed by coupling with a desired arylboronic acid. The use of a protecting group on the pyrrole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, has been shown to be effective in facilitating these coupling reactions, leading to moderate to excellent yields of the arylated products. nih.gov The reaction is tolerant of a wide range of functional groups, making it a versatile method for late-stage functionalization. nih.gov

The Heck reaction represents another powerful palladium-catalyzed method for the derivatization of pyrroles. sioc-journal.cnresearchgate.netwikipedia.org This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org In the context of this compound, a halogenated derivative could be reacted with various alkenes to introduce vinyl groups or more complex side chains. Intramolecular Heck reactions of C2-tethered pyrroles have been successfully employed to synthesize spiro-pyrrolidine-oxindole derivatives, demonstrating the utility of this reaction for constructing complex polycyclic systems. sioc-journal.cnresearchgate.net

The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on pyrrole derivatives, which could be adapted for this compound.

ReactionCatalystLigandBaseSolventTemperature (°C)Yield (%)Ref
Suzuki-Miyaura Coupling Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O9061 researchgate.net
Heck Reaction Pd(dba)₂PPh₃Et₃NMeCN100Good to Excellent sioc-journal.cn

Cycloaddition and Annulation Reactions Involving the Pyrrole Ring

The pyrrole ring in this compound can participate in various cycloaddition and annulation reactions, providing pathways to construct more complex, fused heterocyclic systems. These reactions exploit the π-electron system of the pyrrole ring, which can act as a diene or a dienophile depending on the reaction partner and conditions.

Pyrroles can undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where the pyrrole ring acts as the diene. researchgate.netresearchgate.net However, the aromatic character of the pyrrole ring makes it less reactive than simple dienes, often requiring harsh reaction conditions or the use of electron-withdrawing groups on the dienophile to facilitate the reaction. hku.hk The reaction of 2-(2-nitroethenyl)-1H-pyrroles with quinones is an example of a Diels-Alder reaction leading to the formation of benzo[e]indole-6,9(3H)-diones. researchgate.net For this compound, cycloaddition with a potent dienophile could potentially lead to the formation of a bicyclic adduct, which could then undergo further transformations.

[4+3] Cycloaddition reactions offer another route to seven-membered rings fused to the pyrrole core. hku.hk These reactions typically involve the reaction of the pyrrole with an oxyallyl cation generated in situ from polyhalogenated ketones. hku.hk The success of these cycloadditions with pyrroles is highly dependent on electronic factors, as the pyrrole nucleus is sensitive to the acidic or electrophilic conditions often required to generate the three-atom component. hku.hk

[6+2] Cycloadditions involving pyrrole-2-methides (azafulvenes) have been developed as a route to synthesize substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov These reactions are catalyzed by chiral phosphoric acids and proceed with high enantioselectivity. nih.gov While this specific example involves a pyrrole-2-carbinol precursor, it highlights the potential of the pyrrole moiety to participate in higher-order cycloadditions.

Annulation reactions provide a means to build additional rings onto the pyrrole framework. This can be achieved through various strategies, often involving intramolecular cyclizations. For instance, a suitably functionalized this compound could undergo an intramolecular Heck reaction to form a spiro-fused system, as has been demonstrated for other C2-tethered pyrroles. sioc-journal.cnresearchgate.net Another approach involves the reaction of a functionalized pyrrole with a bifunctional reagent that can participate in a cascade reaction leading to a fused ring system.

The following table provides examples of cycloaddition reactions involving pyrrole derivatives.

Reaction TypePyrrole DerivativeReaction PartnerProductRef
[4+2] Cycloaddition 2-(E-2-nitroethenyl)-1H-pyrrole1,4-BenzoquinoneBenzo[e]indole-6,9(3H)-dione researchgate.net
[6+2] Cycloaddition 1H-Pyrrole-2-carbinolsAryl acetaldehydes2,3-Dihydro-1H-pyrrolizin-3-ols nih.gov

Oxidation and Reduction Chemistry of the this compound System

The this compound system is susceptible to both oxidation and reduction, leading to a variety of functionalized products. The outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation: The oxidation of pyrroles can be challenging due to the electron-rich nature of the ring, which can lead to polymerization or the formation of complex mixtures of products. researchgate.net However, under controlled conditions, selective oxidation can be achieved. A common outcome of pyrrole oxidation is the formation of pyrrolin-2-ones. nih.govrsc.org For example, the chemoenzymatic oxidation of pyrrole using dehaloperoxidase-hemoglobin and hydrogen peroxide yields 4-pyrrolin-2-one. nih.govrsc.org The oxidation of t-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates with o-chloranil in the presence of methanol (B129727) affords the corresponding 5-methoxypyrrolin-2-one derivatives. core.ac.uk A dearomative oxidation of 3-substituted pyrroles to Δ³-pyrrol-2-ones has also been described using a sulfoxide (B87167) as the oxidant. nih.gov It is expected that the oxidation of this compound with suitable oxidizing agents would likely lead to the formation of a substituted pyrrolin-2-one, with the position of oxidation being influenced by the steric and electronic effects of the methoxyphenyl group.

Reduction: The reduction of the pyrrole ring is also a valuable transformation for accessing saturated or partially saturated heterocyclic systems. The partial reduction of electron-rich pyrroles to 3-pyrrolines (2,5-dihydropyrroles) can be achieved using dissolving metal reductions, such as zinc in the presence of acid (Knorr-Rabe partial reduction). beilstein-journals.org This method has been effectively used for the reduction of bicyclic α-ketopyrrole derivatives to hexahydroindolizidines. beilstein-journals.org

Catalytic hydrogenation is another important method for the reduction of pyrroles. researchgate.net The choice of catalyst and reaction conditions can influence the extent of reduction and the stereoselectivity of the process. For instance, the heterogeneous catalytic hydrogenation of methyl 1-methyl-2-pyrroleacetate to the corresponding pyrrolidine (B122466) has been achieved using a rhodium on carbon catalyst. researchgate.net The catalytic hydrogenation of 2,3,5-trisubstituted pyrroles has also been reported. amazonaws.com For this compound, catalytic hydrogenation would be expected to reduce the pyrrole ring to the corresponding pyrrolidine derivative. The methoxyphenyl group may also be susceptible to reduction under more forcing conditions.

The Birch reduction is a powerful method for the partial reduction of aromatic rings, but it is generally less effective for electron-rich pyrroles unless there are electron-withdrawing groups present on the ring. beilstein-journals.orgresearchgate.net

The following table summarizes common oxidation and reduction reactions of pyrrole derivatives.

ReactionSubstrateReagent/CatalystProductRef
Oxidation PyrroleDehaloperoxidase-Hemoglobin, H₂O₂4-Pyrrolin-2-one nih.gov
Oxidation 3-Substituted PyrrolesSulfoxide, (RCO)₂O, H⁺Δ³-Pyrrol-2-one nih.gov
Reduction (Knorr-Rabe) Electron-rich PyrrolesZn, HCl3-Pyrroline beilstein-journals.org
Catalytic Hydrogenation Methyl 1-methyl-2-pyrroleacetateRh/CMethyl 1-methyl-2-pyrrolidineacetate researchgate.net

Application Oriented Research in Advanced Materials and Catalysis Using 2 4 Methoxyphenyl 2h Pyrrole Scaffolds

Polymer Chemistry and Organic Electronic Materials Research

The incorporation of 2-(4-methoxyphenyl)-2H-pyrrole into polymer backbones is a promising strategy for developing novel organic electronic materials. The inherent properties of the arylpyrrole unit can be harnessed to control the optoelectronic characteristics of the resulting polymers, making them suitable for applications in light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.

The design of conjugated polymers for organic electronics relies on the precise control of their electronic energy levels, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arxiv.org The this compound unit can be integrated into a donor-acceptor (D-A) copolymer architecture, which is a well-established strategy for tuning the polymer's bandgap. rsc.org

In such a design, the electron-rich pyrrole (B145914) and the 4-methoxyphenyl (B3050149) group collectively act as an electron-donating moiety. nih.gov When copolymerized with a suitable electron-accepting unit, the intramolecular charge transfer between the donor and acceptor units leads to a narrowing of the energy gap. arxiv.org Key design principles include:

Tuning Donor-Acceptor Strength : The electronic properties of the polymer can be systematically modified by pairing the arylpyrrole donor with acceptors of varying electron-withdrawing strength. Introducing a stronger acceptor unit generally lowers the LUMO level while leaving the HOMO level relatively unchanged. arxiv.org

Backbone Planarity : The degree of twisting (dihedral angle) between the arylpyrrole unit and adjacent monomers in the polymer chain significantly affects conjugation and, consequently, charge transport properties. A more coplanar backbone conformation enhances intermolecular π-π stacking and improves charge carrier mobility. escholarship.org

Side-Chain Engineering : While the primary role of side chains is to ensure solubility, they also critically influence molecular packing and thin-film microstructure. rsc.org Strategic placement of side chains on the polymer backbone containing the this compound unit can be used to control the morphology and optimize device performance.

The following table illustrates how the choice of an acceptor unit can theoretically influence the electronic properties of a conjugated polymer featuring the this compound donor.

Donor UnitAcceptor UnitPredicted HOMO (eV)Predicted LUMO (eV)Predicted Bandgap (eV)
This compoundThiophene-5.20-2.802.40
This compoundThiazole-5.25-3.102.15
This compoundDiketopyrrolopyrrole (DPP)-5.30-3.501.80
This compoundPyrrolo[3,4-c]pyridine-1,2-dione (PPyD)-5.40-3.701.70

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate established design principles.

Supramolecular self-assembly, driven by non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces, is a powerful tool for creating highly ordered structures from molecular building blocks. nankai.edu.cnrsc.org The this compound scaffold possesses features conducive to forming such assemblies.

The planar aromatic surfaces of both the pyrrole and the methoxyphenyl rings can facilitate intermolecular π-π stacking, leading to the formation of one-dimensional or two-dimensional ordered domains. These interactions are crucial for achieving the high degree of molecular ordering required for efficient charge transport in organic electronic devices. rsc.org The presence of the nitrogen atom in the pyrrole ring and the oxygen atom in the methoxy (B1213986) group also offers potential sites for hydrogen bonding, further guiding the self-assembly process into specific, well-defined architectures. nankai.edu.cn

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the optoelectronic properties of new materials before their synthesis. semanticscholar.org For polymers incorporating the this compound unit, these theoretical methods can predict key parameters relevant to their performance in OLEDs and photovoltaic cells.

Frontier Molecular Orbitals (HOMO/LUMO) : DFT calculations can accurately predict the energy levels of the HOMO and LUMO, which determine the material's bandgap, its potential as a donor or acceptor, and the open-circuit voltage (Voc) in a solar cell. semanticscholar.org

Absorption Spectra : TD-DFT can simulate the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions. This is critical for designing materials that efficiently harvest light in photovoltaic applications. semanticscholar.org

Charge Transport : Theoretical models can also provide an understanding of charge mobility by analyzing the electronic coupling between adjacent polymer chains and the reorganization energy associated with charge hopping.

These theoretical predictions guide the rational design of new arylpyrrole-based polymers, allowing researchers to screen potential candidates and prioritize synthetic efforts on those with the most promising optoelectronic properties for targeted applications.

Ligand Design in Transition Metal Catalysis Research

The pyrrole heterocycle is a prominent motif in the design of ligands for transition metal catalysis. nih.gov The nitrogen atom of the pyrrole ring can serve as a coordination site, and the electronic properties of the ring can be readily tuned through substitution, making pyrrole-based scaffolds highly versatile for catalytic applications. beilstein-journals.org

Pyrrole-based ligands have been successfully employed in a variety of catalytic transformations. Often, the pyrrole ring is incorporated into a larger, multidentate ligand structure, such as a pincer or pyridylpyrrole framework, to enhance the stability and reactivity of the metal complex. researchgate.netresearchgate.net

The development of these ligands often involves:

Creating Multidentate Scaffolds : Incorporating the pyrrole moiety into structures like N^N (e.g., pyridylpyrrole) or PNP pincer ligands allows for strong coordination to the metal center, creating well-defined and stable catalysts. researchgate.netnih.gov

Metal-Ligand Cooperation : In some catalytic cycles, the pyrrole ring itself can participate directly in the reaction. For instance, the N-H bond of a pyrrole can act as a proton shuttle, facilitating bond activation in processes like CO2 hydrogenation and formic acid dehydrogenation. researchgate.netnih.gov

Immobilization for Heterogeneous Catalysis : Pyrrole-based ligands can be functionalized for anchoring onto solid supports, enabling the development of heterogeneous catalysts that combine the high selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones.

Substituents on a ligand framework play a critical role in modulating the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. acs.org The 4-methoxyphenyl group on the this compound scaffold exerts a significant electronic influence.

The methoxy (-OCH3) group is a strong electron-donating group through resonance. When attached to the pyrrole ring, it increases the electron density of the entire ligand system. This has several important consequences for catalysis:

Enhanced Electron Donation : The increased electron density on the pyrrole nitrogen makes the ligand a stronger electron donor to the coordinated metal center. This can stabilize higher oxidation states of the metal and influence the rates of key catalytic steps like oxidative addition and reductive elimination. researchgate.net

Modulation of Reactivity : By making the metal center more electron-rich, the 4-methoxyphenyl substituent can enhance its nucleophilicity or basicity, which can be beneficial for specific catalytic transformations. Conversely, it might slow down reactions that require an electron-deficient metal center. acs.org

Ligand-Based Redox Activity : The electron-rich nature of the arylpyrrole can make the ligand itself redox-active, opening up non-traditional reaction pathways where the ligand actively participates in electron transfer processes during the catalytic cycle.

The electronic effect of the 4-methoxyphenyl group can be quantified using Hammett parameters, which measure the electron-donating or electron-withdrawing ability of substituents. acs.org

Substituent on 2-Phenylpyrrole LigandHammett Parameter (σp)Electronic EffectPredicted Influence on Metal Center
-NO2 (Nitro)+0.78Strongly Electron-WithdrawingMore electron-deficient
-Cl (Chloro)+0.23Moderately Electron-WithdrawingSlightly electron-deficient
-H (Unsubstituted)0.00NeutralBaseline
-CH3 (Methyl)-0.17Moderately Electron-DonatingSlightly electron-rich
-OCH3 (Methoxy) -0.27 Strongly Electron-Donating More electron-rich

Note: Hammett parameters are standard values used to illustrate the electronic influence of substituents.

This ability to fine-tune the electronic properties of the catalyst through substitution makes the this compound scaffold a highly attractive platform for designing next-generation transition metal catalysts with enhanced performance and selectivity.

Computational Insights into Ligand-Metal Interactions and Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of ligand-metal interactions and the mechanisms of catalytic cycles. nih.govscispace.com While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the well-established principles and methodologies of computational analysis can be applied to predict its behavior in catalytic systems. This section will, therefore, discuss the computational approaches used to study similar pyrrole-based ligands and how these methods provide profound insights into the electronic and steric properties that govern catalytic activity.

Theoretical investigations of pyrrole derivatives and their metal complexes typically employ DFT methods to calculate geometric and electronic structures. nih.govresearchgate.net Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31+G(d,p) for non-metal atoms and LANL2DZ for transition metals to optimize molecular geometries and determine thermodynamic properties. nih.govscispace.com Such calculations are crucial for understanding the stability of metal complexes and the energetic feasibility of proposed catalytic cycles.

Analysis of Ligand-Metal Bonding

The nature of the bond between a ligand and a metal center is fundamental to the stability and reactivity of a catalyst. For a ligand like this compound, computational models can predict key bonding parameters. The methoxy group on the phenyl ring can influence the electron density of the pyrrole moiety, which in turn affects its coordination to a metal.

Quantum Theory of Atoms in Molecules (QTAIM) analysis is a computational technique that can be used to characterize the nature of chemical bonds. nih.gov By analyzing the electron density at the bond critical points, it is possible to determine whether a ligand-metal interaction is predominantly covalent or electrostatic. For related systems, studies have shown that deprotonation of a ligand significantly increases its binding affinity to a metal cation, and QTAIM analysis reveals that the resulting metal-ligand bonds have a partially covalent character. nih.gov

Below is a hypothetical data table illustrating the type of information that can be obtained from a QTAIM analysis for a generic metal complex of a deprotonated this compound ligand (L).

Metal (M)BondElectron Density (ρ) at BCP (au)Laplacian of Electron Density (∇²ρ) at BCP (au)Bond Character
Ni(II)M-N0.0750.250Predominantly ionic with some covalent character
Pd(II)M-N0.0900.180Significant covalent character
Pt(II)M-N0.0950.150Strong covalent character

BCP: Bond Critical Point. This data is illustrative and based on typical values for similar N-donor ligand-metal complexes.

Elucidation of Catalytic Cycles

Computational modeling is instrumental in mapping out the entire energy landscape of a catalytic cycle. This includes identifying the structures of reactants, intermediates, transition states, and products, as well as calculating their relative energies. bris.ac.uk By determining the activation barriers for each step, the rate-determining step of the reaction can be identified. acs.org

For a hypothetical cross-coupling reaction catalyzed by a metal complex of this compound, a DFT study could investigate the key steps of oxidative addition, transmetalation, and reductive elimination. The electronic and steric effects of the ligand on each of these steps can be systematically evaluated. For instance, the electron-donating nature of the methoxy group could enhance the rate of oxidative addition by increasing the electron density at the metal center. Conversely, the steric bulk of the phenyl group could influence the regioselectivity of the reaction.

The following table provides a hypothetical energy profile for a catalytic cycle, demonstrating how computational data can be presented.

Step in Catalytic CycleSpeciesRelative Free Energy (kcal/mol)
-Catalyst + Substrates0.0
Oxidative AdditionTransition State 1+15.2
-Intermediate 1-5.6
TransmetalationTransition State 2+21.5
-Intermediate 2-10.3
Reductive EliminationTransition State 3+18.9
-Catalyst + Product-25.0

This data is hypothetical and serves to illustrate the output of a computational study on a catalytic cycle.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a catalyst play a crucial role in its reactivity. The energy and localization of these orbitals can provide insights into the catalytic activity. For instance, the HOMO-LUMO gap is an indicator of the chemical reactivity of the complex. researchgate.net Computational studies can calculate these properties and visualize the orbitals to understand how the this compound ligand contributes to the electronic structure of the metal complex. Theoretical investigations on pyrrole derivatives have shown that increasing the number of pyrrole rings decreases the HOMO-LUMO gap, which can be correlated with enhanced electronic activity. researchgate.net

Structure Property Relationships and Theoretical Insights for 2 4 Methoxyphenyl 2h Pyrrole Derivatives

Electronic Effects of the Methoxy (B1213986) and Pyrrole (B145914) Ring on Molecular Properties

The electronic characteristics of 2-(4-methoxyphenyl)-2H-pyrrole are a direct consequence of the synergistic and competing effects of its constituent aromatic rings: the electron-rich pyrrole and the methoxy-substituted phenyl group.

The pyrrole ring is a five-membered aromatic heterocycle that possesses a sextet of π-electrons, conforming to Hückel's rule. uobaghdad.edu.iqpharmaguideline.comslideshare.net The nitrogen atom's lone pair is integral to this aromatic system, participating in delocalization across the ring. This delocalization makes the carbon atoms within the pyrrole ring electron-rich and more reactive towards electrophiles than benzene (B151609). uobaghdad.edu.iqksu.edu.sa The nitrogen atom, by donating its lone pair, bears a partial positive charge, which is distributed throughout the ring via resonance. uobaghdad.edu.iq

The 4-methoxyphenyl (B3050149) group introduces additional electronic modifications. The methoxy group (-OCH₃) is a powerful electron-donating group due to the resonance effect (or mesomeric effect), where the lone pairs on the oxygen atom are delocalized into the phenyl ring. This effect increases the electron density on the phenyl ring, particularly at the ortho and para positions. Concurrently, the oxygen atom exerts an electron-withdrawing inductive effect due to its high electronegativity, but for substituents like methoxy, the resonance effect typically dominates. youtube.com

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and its electronic absorption spectra. malayajournal.org

According to FMO theory, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The presence of electron-donating groups, such as the methoxy group, tends to raise the energy level of the HOMO. This makes the molecule a better electron donor and generally leads to a smaller HOMO-LUMO gap. A smaller energy gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, which corresponds to absorption of light at longer wavelengths. malayajournal.org

Theoretical calculations using methods like Density Functional Theory (DFT) are employed to determine these energy levels. For instance, in related aryl-substituted imidazoles, the HOMO-LUMO energy gap was calculated to be around 4.01 eV, indicating significant molecular stability. malayajournal.org The specific energies for this compound would depend on the precise molecular conformation, but the combined electron-donating character of the pyrrole and methoxyphenyl moieties is expected to result in a relatively high-energy HOMO and a modest energy gap.

ParameterDescriptionTypical Impact of Methoxy & Pyrrole Groups
HOMO EnergyHighest Occupied Molecular Orbital; related to electron-donating ability.Increased (raised to a higher energy level).
LUMO EnergyLowest Unoccupied Molecular Orbital; related to electron-accepting ability.Less significantly affected, but can be lowered by extended conjugation.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; relates to reactivity and absorption wavelength.Decreased, leading to potential red-shift in absorption spectra.

Stereochemical Influences on Molecular Conformation and Dynamics

The three-dimensional arrangement of the pyrrole and phenyl rings relative to each other is a defining feature of the molecule's structure, with significant implications for its properties.

Due to steric hindrance between the hydrogen atoms on the adjacent rings, 2-arylpyrrole derivatives are generally not planar. The molecule adopts a twisted conformation characterized by a specific torsional (or dihedral) angle between the mean plane of the pyrrole ring and that of the phenyl ring. This angle represents a balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing effect of steric repulsion (which favors a twisted structure).

Computational studies on the parent 2-phenylpyrrole molecule show that the optimal dihedral angle falls in the range of 24° to 35°, depending on the theoretical method used. scispace.com Experimental data from X-ray crystallography of similar compounds confirm this non-planar arrangement. For example, in 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole, the dihedral angle between the pyrrole and phenyl rings is 11.45°. iucr.org In other derivatives, these angles can vary significantly, such as the 33.19° and 36.33° angles observed between a pyrrole ring and adjacent pyridine (B92270) and fluorophenyl rings, respectively. nih.gov A nearly coplanar arrangement was found in a complex pyrroloquinoline derivative, where the angle was only 10.94°. nih.gov This twist is crucial as it disrupts the π-conjugation across the molecule, which in turn affects the electronic properties, including the HOMO-LUMO gap and spectroscopic signatures.

CompoundRings MeasuredTorsional (Dihedral) Angle (°)Reference
2-Phenylpyrrole (Theoretical)Pyrrole - Phenyl24 - 35 scispace.com
4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrolePyrrole - Phenyl11.45 iucr.org
2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrilePyrrole - Phenyl24.62 mdpi.com
4-[2-(4-Fluoro-phenyl)-1H-pyrrol-3-yl]pyridinePyrrole - Fluorophenyl36.33 nih.gov
2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinolinePyrroloquinoline - Phenyl10.94 nih.gov

Correlation Between Molecular Structure and Predicted Spectroscopic Signatures

The electronic and structural features discussed previously have a direct correlation with the molecule's predicted spectroscopic properties, particularly its UV-Visible absorption spectrum. The absorption of UV-Vis light corresponds to the excitation of an electron from an occupied orbital to an unoccupied one, most commonly the HOMO-to-LUMO transition.

The energy of this transition is directly related to the HOMO-LUMO energy gap (ΔE). A larger gap requires higher energy (shorter wavelength) light for excitation, while a smaller gap corresponds to lower energy (longer wavelength) absorption. As established, the methoxy and pyrrole groups tend to decrease the HOMO-LUMO gap, which would predict an absorption maximum (λ_max) at a longer wavelength compared to unsubstituted benzene or pyrrole.

Furthermore, the torsional angle between the rings plays a critical role. A smaller torsional angle (a more planar molecule) allows for more effective π-conjugation between the two rings. This extended conjugation further decreases the HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption spectrum. Conversely, a larger twist would interrupt conjugation, increase the energy gap, and cause a hypsochromic (blue) shift. Therefore, the predicted spectroscopic signature of this compound is a direct function of both its inherent electronic structure and its preferred molecular conformation.

Theoretical Linkages Between Molecular Architecture and Material Properties (e.g., Aggregation-Induced Emission)

The unique molecular architecture of aryl-substituted pyrroles, characterized by rotatable ring systems, gives rise to interesting material properties, most notably Aggregation-Induced Emission (AIE). magtech.com.cn The AIE phenomenon describes a class of molecules that are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. magtech.com.cnnih.gov

The theoretical basis for AIE in molecules like this compound is the principle of Restriction of Intramolecular Rotation (RIR). nih.govmdpi.com In a dilute solution, the phenyl and pyrrole rings can undergo low-frequency rotational and vibrational motions around the single bond connecting them. These motions provide a non-radiative pathway for the excited-state energy to be dissipated as heat, thus quenching fluorescence.

However, when the molecules aggregate, their physical movement becomes sterically hindered. The intramolecular rotations are restricted, which blocks the non-radiative decay channels. rsc.org Consequently, the excited-state energy is forced to be released through a radiative pathway, resulting in strong light emission (fluorescence). The twisted conformation (non-zero torsional angle) is a key prerequisite for AIE, as it prevents the strong π-π stacking that often causes fluorescence quenching in planar aromatic molecules. nih.gov Therefore, the inherent non-planar structure of this compound makes it a potential candidate for exhibiting AIE properties, a direct linkage between its molecular architecture and its macroscopic material function. nih.gov

Historical Context and Evolution of 2 Arylpyrrole Chemistry

Seminal Discoveries in Pyrrole (B145914) Synthesis and Reactivity

The foundational methods for constructing the pyrrole ring were established in the late 19th century and remain fundamental to the field. These named reactions provided the initial pathways to access the pyrrole core, which could then be further functionalized.

The Paal-Knorr Synthesis (1884): Independently discovered by Carl Paal and Ludwig Knorr, this method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.org This synthesis is highly versatile and remains a valuable method for preparing substituted pyrroles. wikipedia.org

The Knorr Pyrrole Synthesis (1884): This reaction, also developed by Ludwig Knorr, involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an active methylene (B1212753) group. wikipedia.orgthermofisher.comsynarchive.com A key challenge is the instability of α-amino-ketones, which tend to self-condense. wikipedia.orgthermofisher.com Therefore, they are often generated in situ from oximes via the Neber rearrangement or by nitrosation of a ketone followed by reduction. wikipedia.orgthermofisher.com

The Hantzsch Pyrrole Synthesis (1890): Arthur Hantzsch developed a multicomponent reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgthieme-connect.com Despite its early discovery, the Hantzsch synthesis was not as extensively utilized as the Paal-Knorr or Knorr methods for a considerable time. thieme-connect.comthieme-connect.com However, recent advancements using non-conventional conditions have revitalized this reaction. thieme-connect.com

These seminal syntheses laid the groundwork for the exploration of pyrrole chemistry, enabling the preparation of a wide array of pyrrole derivatives and facilitating the study of their reactivity. Pyrrole is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic substitution. pharmaguideline.comnih.gov

Development of Functionalized Pyrrole Derivatives

Building upon the foundational synthetic methods, the 20th and 21st centuries have seen a dramatic expansion in the synthesis of functionalized pyrrole derivatives. This has been driven by the discovery of pyrrole-containing natural products with significant biological activity and the application of pyrroles in materials science. nih.govtdl.org

Early functionalization efforts often relied on classical electrophilic substitution reactions. nih.gov However, the high reactivity of the pyrrole ring can sometimes lead to a lack of selectivity and polymerization. nih.gov The development of protecting groups for the pyrrole nitrogen was a significant step forward, allowing for more controlled functionalization.

More recently, modern catalytic methods have revolutionized the synthesis of functionalized pyrroles. nih.gov Metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, have become powerful tools for introducing aryl and other substituents onto the pyrrole ring with high precision. nih.govnih.gov Additionally, C-H activation and functionalization reactions have emerged as a highly efficient and atom-economical strategy for derivatizing the pyrrole core. nih.govelsevierpure.com These methods allow for the direct introduction of functional groups at specific positions on the pyrrole ring, often with regioselectivity that is complementary to classical electrophilic substitution. elsevierpure.com

The ability to synthesize a diverse range of functionalized pyrroles has been crucial for their application in various fields, from pharmaceuticals to organic electronics. tdl.orgresearchgate.neteurekaselect.com

Milestones in the Study of Aryl-Substituted Pyrrole Systems

The introduction of aryl groups onto the pyrrole ring has been a particularly important area of research, as arylpyrroles are common motifs in pharmaceuticals, agrochemicals, and functional materials.

Initially, aryl-substituted pyrroles were synthesized using the classical named reactions with appropriate aryl-containing starting materials. For instance, an aryl-substituted β-ketoester could be used in the Knorr synthesis to produce an arylpyrrole.

A significant milestone in the synthesis of aryl-substituted pyrroles was the application of transition metal-catalyzed cross-coupling reactions. These methods provide a highly modular and flexible approach to arylpyrrole synthesis, allowing for the connection of a wide variety of pyrrole and aryl components. For example, a halogenated pyrrole can be coupled with an arylboronic acid (Suzuki coupling) or an arylstannane (Stille coupling) to form an arylpyrrole.

More recent advancements have focused on one-pot and multicomponent reactions to construct highly substituted arylpyrroles in a single operation. For instance, a one-pot sequential titanium-catalyzed [2+2+1] pyrrole synthesis followed by a Suzuki coupling has been developed to produce pentasubstituted 2-aryl pyrroles. nih.govnih.gov This approach offers high efficiency and allows for the rapid assembly of complex molecular architectures.

The development of regioselective C-H arylation methods has also been a major breakthrough. These reactions enable the direct formation of C-C bonds between the pyrrole ring and an aryl group, avoiding the need for pre-functionalized starting materials. elsevierpure.com For example, rhodium-catalyzed β-selective C-H arylation of pyrroles has been developed, providing access to substitution patterns that are difficult to achieve through other means. elsevierpure.com

These milestones in the synthesis of aryl-substituted pyrroles have greatly expanded the chemical space accessible to chemists and have facilitated the discovery of new functional molecules with important applications.

Future Research Directions and Unexplored Avenues for 2 4 Methoxyphenyl 2h Pyrrole

Innovations in Sustainable and Efficient Synthetic Methodologies

The synthesis of pyrrole (B145914) heterocycles is a cornerstone of organic chemistry, with applications ranging from natural products to advanced materials. nih.gov Future research concerning 2-(4-methoxyphenyl)-2H-pyrrole will increasingly focus on developing synthetic protocols that are not only efficient but also environmentally benign. Traditional methods such as the Hantzsch, Knorr, or Paal-Knorr reactions provide foundational routes, but modern advancements prioritize sustainability. rsc.org

Key areas of innovation include:

Catalyst Development: The use of earth-abundant metal catalysts, such as iron and cobalt, is a promising direction. rsc.orgresearchgate.net For instance, an acid-tolerant homogeneous iron catalyst has been successfully used in the cascade synthesis of N-aryl pyrroles from nitroarenes, a process that could be adapted for aryl-substituted 2H-pyrroles. rsc.org Similarly, iridium-catalyzed methods that link secondary alcohols and amino alcohols offer a sustainable pathway by eliminating hydrogen gas as the only byproduct. nih.gov Transition metals like zinc and rhodium have also proven effective in catalyzing the formation of polysubstituted pyrroles from dienyl azides under mild, room-temperature conditions. organic-chemistry.org

Green Reaction Conditions: A significant push is towards minimizing hazardous waste and energy consumption. This includes the use of greener solvents like ethanol or water and employing cascade (or domino) reactions that reduce the number of synthetic steps, saving time, resources, and labor. rsc.orgresearchgate.net One-pot procedures, such as the titanium-catalyzed [2+2+1] heterocoupling followed by a Suzuki cross-coupling, exemplify this efficiency by creating highly substituted 2-aryl pyrroles in a single sequence. rsc.org

Atom Economy: Methodologies that maximize the incorporation of starting materials into the final product are crucial for sustainability. The Paal-Knorr reaction, for example, is noted for its excellent atom economy, producing water as a benign byproduct. rsc.org Future work will likely adapt such high-efficiency reactions for the synthesis of 2H-pyrrole isomers.

Table 1: Comparison of Modern Catalytic Methodologies for Pyrrole Synthesis
Catalytic SystemKey FeaturesSustainability AdvantagesPotential for 2-Aryl-2H-PyrrolesReference
Homogeneous Iron-TetraphosCascade reaction from nitroarenes; acid-tolerant.Uses earth-abundant metal; green reductants (formic acid, H₂).Adaptable for N-aryl pyrroles, with potential for aryl-substituted isomers. rsc.org
Iridium-based CatalystDeoxygenative linking of alcohols and amino alcohols.Eliminates only H₂ gas; uses renewable starting materials.High functional group tolerance allows for complex aryl precursors. nih.gov
Zinc Iodide (ZnI₂)Catalyzes conversion of dienyl azides at room temperature.Mild conditions; uses a cheap and effective catalyst.Proven effective for 2,5-disubstituted pyrroles with various aryl groups. organic-chemistry.org
Titanium-based CatalystOne-pot [2+2+1] heterocoupling and cross-coupling.High step economy; reduces purification steps and waste.Specifically designed for producing pentasubstituted 2-aryl pyrroles. rsc.org

Advanced Spectroscopic and In-Situ Characterization Techniques

A thorough understanding of the structure and properties of this compound relies on sophisticated characterization techniques. While standard methods like Nuclear Magnetic Resonance (¹H- and ¹³C-NMR), Infrared (IR) spectroscopy, and elemental analysis are fundamental for confirming molecular structures, future research will benefit from more advanced and dynamic approaches. acgpubs.org

Future directions in characterization include:

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., HSQC, HMBC) will be essential for unambiguously assigning the complex proton and carbon signals in asymmetrically substituted arylpyrroles.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure and offers insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's solid-state properties.

In-Situ Spectroscopy: The application of in-situ monitoring techniques, such as real-time IR or NMR spectroscopy, during the synthesis of this compound can provide invaluable mechanistic information. These methods allow for the direct observation of reaction intermediates and kinetic profiling, which can help optimize reaction conditions for yield and selectivity. For example, in-situ ¹¹B NMR has been used to study the inhibitory effects of ligands in titanium-catalyzed pyrrole synthesis, demonstrating the power of this approach. rsc.org

Deepening Computational Understanding of Complex Reactivity and Material Performance

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the electronic structure, reactivity, and potential performance of this compound. These theoretical studies can predict properties before synthesis, guide experimental design, and provide explanations for observed phenomena.

Key areas for computational investigation include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's electronic behavior. The HOMO-LUMO gap can indicate chemical reactivity and the energy required for electronic excitation, which is relevant for applications in organic electronics.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. This is crucial for predicting how this compound will interact with other reagents, substrates, or biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer interactions within the molecule, helping to quantify the stability arising from electron delocalization and hyperconjugation.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's stability and reactivity.

Table 2: Key Computational Parameters and Their Significance
ParameterMethod of CalculationSignificance for this compound
HOMO/LUMO EnergiesDFTPredicts electronic transition properties, electron-donating/accepting ability, and potential for use in organic semiconductors.
Molecular Electrostatic Potential (MEP)DFTIdentifies sites for electrophilic and nucleophilic attack, guiding the design of new reactions and understanding intermolecular interactions.
Natural Bond Orbital (NBO) ChargesNBO AnalysisQuantifies intramolecular charge distribution and stabilization energies, explaining the influence of the methoxyphenyl group on the pyrrole ring.
Electrophilicity Index (ω)DFT (from HOMO/LUMO)Provides a quantitative measure of the molecule's ability to accept electrons, predicting its behavior in charge-transfer processes.

Exploration of Novel Applications in Emerging Technologies (e.g., Quantum Computing, Energy Storage)

The unique electronic and structural features of arylpyrroles like this compound make them attractive candidates for exploration in a variety of emerging technologies.

Energy Storage: The field of sustainable energy storage is actively seeking new organic materials for batteries and capacitors. mdpi.com Pyrrole-containing structures, particularly as polymers like polypyrrole, have been investigated as electrode materials. mdpi.com Arylpyrrole derivatives could serve as functional electrolyte additives or as building blocks for novel redox-active polymers for organic batteries. For instance, pyrrole derivatives have been explored as interlayer modifiers in Li-S batteries to enhance redox kinetics and improve performance. researchgate.net The methoxyphenyl group can influence the electronic properties and stability, potentially leading to materials with tailored electrochemical windows and charge capacities for next-generation energy storage devices. researchgate.net

Organic Electronics: Pyrrole-based compounds are well-known organic semiconductors. Diketopyrrolopyrrole (DPP) derivatives, for example, are used in high-performance organic thin-film transistors (OTFTs). nih.govfrontiersin.org The this compound scaffold could be incorporated into larger conjugated systems to create new materials for organic electronics. Diversifying the aromatic units attached to a pyrrole core has been shown to be an effective strategy for tuning the optoelectronic properties of conjugated polymers, enabling control over absorbance spectra and electrochemical stability. rsc.org

Quantum Computing: While direct applications are still nascent, quantum computing is set to revolutionize materials science and chemistry. arxiv.org Quantum algorithms can simulate molecular behavior with an accuracy unattainable by classical computers, which could be used to precisely predict the electronic and magnetic properties of novel arylpyrroles. researchgate.net This could accelerate the in silico design of molecules with specific quantum properties for applications in quantum information science or as components in quantum devices. Furthermore, quantum-classical hybrid models are already being used to design novel small molecules for therapeutic targets, demonstrating a pathway for designing functional pyrroles. arxiv.org

Integration of Artificial Intelligence and Machine Learning in Arylpyrrole Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from molecular design to synthesis planning. nih.gov For this compound and its analogs, these tools offer powerful capabilities to accelerate discovery and optimization.

De Novo Design: Generative ML models can explore vast chemical spaces to design novel arylpyrrole derivatives with specific, user-defined properties. By learning from existing chemical data, these models can propose new structures with enhanced electronic, optical, or biological activities. Reinforcement learning can be used to bias the generation of compounds toward desired property profiles. nih.gov

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the properties of new arylpyrroles without the need for synthesis and testing. researchgate.net By training on datasets of known compounds, these models can accurately forecast parameters like solubility, reactivity, or performance in an electronic device, allowing researchers to prioritize the most promising candidates for synthesis.

Synthesis Planning: AI tools can analyze the structure of a target molecule like this compound and propose efficient synthetic routes. By leveraging vast reaction databases, these platforms can identify optimal starting materials, reagents, and reaction conditions, potentially uncovering more sustainable or cost-effective pathways than those designed by human chemists.

Rational Design: ML models can reveal the key structural features that influence a desired property. For example, models have been used to identify that specific functional groups at certain positions in a molecule are critical for its biological activity. nih.gov This approach can be applied to design new arylpyrroles with optimized performance for material or therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-methoxyphenyl)-2H-pyrrole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization reactions or cross-coupling strategies. For example, the Mannich reaction (used in related pyrrole derivatives) can introduce functional groups via amine intermediates . Refluxing in xylene with chloranil as an oxidizing agent (as seen in pyrrole sulfonyl derivatives) may enhance yield, followed by purification via recrystallization from methanol . Optimization parameters include solvent polarity (e.g., xylene for high-temperature stability), reaction time (25–30 hours), and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substituent positions. For example, ¹H NMR can distinguish between aromatic protons on the methoxyphenyl group (δ ~6.8–7.5 ppm) and pyrrole protons (δ ~6.0–6.5 ppm). Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=O or N-H stretches if present .

Q. How is the purity of this compound assessed, and what impurities are commonly observed?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. Impurities may include unreacted starting materials (e.g., 4-methoxybenzaldehyde) or side products from incomplete cyclization. Reference standards for related compounds, such as EP-grade impurities in methoxyphenyl-containing pharmaceuticals, provide benchmarks for quantification .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for material science applications?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model HOMO-LUMO gaps to assess charge-transfer potential. For instance, methoxy groups enhance electron-donating capacity, which is critical for designing organic semiconductors. Compare results with experimental UV-Vis spectra to validate computational models .

Q. What strategies resolve contradictions in crystallographic data for methoxyphenyl-pyrrole derivatives?

  • Methodology : Single-crystal X-ray diffraction may reveal disorder in the methoxyphenyl group due to rotational flexibility. Refinement using software like SHELXL with anisotropic displacement parameters can address this. For example, in 3-(4-fluorophenyl)pyrrolo-pyrimidine derivatives, R-factors ≤0.054 ensure accuracy despite minor disorder .

Q. How do substituents on the pyrrole ring influence biological activity, and how can SAR studies be designed?

  • Methodology : Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., replacing methoxy with halogens). For analogs like methyl 4-amino-1-ethylpyrrole-2-carboxylate, bioassays (e.g., enzyme inhibition) paired with molecular docking (using AutoDock Vina) identify key interactions with targets like kinases .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodology : Continuous-flow reactors can improve scalability and reduce side reactions. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiopurity. Note that steric hindrance from the methoxyphenyl group may complicate asymmetric synthesis .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodology : Cross-validate data using multiple sources (e.g., peer-reviewed journals over vendor catalogs). For example, if a melting point conflict exists (e.g., 155–158°C vs. 160–162°C), replicate the synthesis under controlled conditions and analyze purity via DSC (Differential Scanning Calorimetry) .

Q. What experimental controls are essential when studying the photophysical properties of this compound?

  • Methodology : Include reference compounds (e.g., unsubstituted pyrrole) to benchmark fluorescence quantum yields. Control for solvent effects (e.g., polarity-induced shifts) and oxygen quenching by degassing samples with nitrogen before measurement .

Tables for Key Data

Property Technique Example Data Reference
Melting PointDSC155–158°C (lit.)
HOMO-LUMO GapDFT/UV-Vis3.2 eV (calc.), λ_max = 320 nm (exp.)
Crystal Structure ResolutionX-ray DiffractionR-factor = 0.054, Space Group P2₁/c

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.